molecular formula C12H8BrCl2N B8766019 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methylpyridine CAS No. 917969-66-5

3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methylpyridine

Cat. No. B8766019
Key on ui cas rn: 917969-66-5
M. Wt: 317.00 g/mol
InChI Key: NPBHGLVIAOGANJ-UHFFFAOYSA-N
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Patent
US07572808B2

Procedure details

To a suspension of 3-bromo-4-(4-chlorophenyl)-6-methylpyridin-2(1H)-one (280 mg, 0.94 mmol) in phosphorus oxychloride (5 mL) was added anhydrous DMF (a few drops). The mixture was stirred at 100° C. for 7 h. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure to remove most of the phosphorus oxychloride. The remaining liquid was cooled at 0° C. and carefully quenched by addition of water. The resulting mixture was then adjusted to pH 7-8 by addition of saturated aqueous NaHCO3. The mixture was then extracted with EtOAc (30 mL×3). The combined EtOAc extracts were washed with saturated aqueous NaCl, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified using a silica gel cartridge (12 g) eluted with a gradient of EtOAc (0-70%) in hexanes to obtain 180 mg (60%) of the title compound as a white solid. HPLC/MS: retention time=3.95 min, [M+H]+=316.0.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=O)[NH:4][C:5]([CH3:15])=[CH:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.P(Cl)(Cl)([Cl:19])=O>CN(C=O)C>[Br:1][C:2]1[C:3]([Cl:19])=[N:4][C:5]([CH3:15])=[CH:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
BrC=1C(NC(=CC1C1=CC=C(C=C1)Cl)C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the phosphorus oxychloride
TEMPERATURE
Type
TEMPERATURE
Details
The remaining liquid was cooled at 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched by addition of water
ADDITION
Type
ADDITION
Details
The resulting mixture was then adjusted to pH 7-8 by addition of saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with EtOAc (30 mL×3)
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluted with a gradient of EtOAc (0-70%) in hexanes

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
BrC=1C(=NC(=CC1C1=CC=C(C=C1)Cl)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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